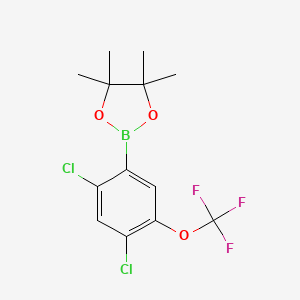

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a chemical compound with the IUPAC name 2-(2,4-dichloro-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, including “this compound”, can be synthesized through various methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular formula of “this compound” is C13H14BCl2F3O3 . The InChI code for this compound is 1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 .Chemical Reactions Analysis

Pinacol boronic esters, including “this compound”, can undergo various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature . They can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 356.96 . The compound should be stored in a refrigerated environment .科学的研究の応用

Phosphorescence Properties : Arylboronic esters, including 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester, exhibit room-temperature phosphorescence in the solid state. This is notable because phosphorescent organic molecules typically require heavy atoms or carbonyl groups for effective generation of a triplet excited state. The phosphorescence properties of these esters might be influenced more by solid-state molecular packing than by the patterns and numbers of boron substituents on the aryl units (Shoji et al., 2017).

Synthesis of Unsymmetrical 1,3-Dienes : The esters can be synthesized via palladium-catalyzed cross-coupling reactions. This method has been applied to one-pot synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence, highlighting its utility in organic synthesis (Takagi et al., 2002).

H2O2-Cleavable Poly(ester-amide)s : The compound has been used in the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s, demonstrating potential in the development of H2O2-responsive delivery vehicles (Cui et al., 2017).

Mixed Chromophore Copolymers : The ester undergoes Suzuki coupling reactions with aryl diboronic acids or dibromides, forming chromophore-containing polymers. These polymers exhibit high thermal stability and tailored light emission, useful in material science applications (Neilson et al., 2007).

Boronate-Terminated π-Conjugated Polymers : The ester has been used in the Suzuki-Miyaura coupling polymerization to produce high-molecular-weight π-conjugated polymers with boronic acid moieties, offering potential applications in polymer and materials chemistry (Nojima et al., 2016).

Organoboron Compounds as Lewis Acid Receptors : Organoboron compounds, including phenylboronic acid pinacol ester, have been studied as Lewis acid receptors of fluoride ions in polymeric membranes, relevant in analytical chemistry (Jańczyk et al., 2012).

Hydrolysis Stability : The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH has been investigated, crucial for considering these compounds in pharmacological applications (Achilli et al., 2013).

特性

IUPAC Name |

2-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVTIQCLFFUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)

![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2861086.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2861087.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2861097.png)